(S)-ESBA hydrochloride
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Overview
Description
(S)-ESBA hydrochloride is a chemical compound known for its significant role in various scientific and industrial applications It is a hydrochloride salt form of (S)-ESBA, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ESBA hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including chiral resolution, to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Synthesis: Utilizing large reactors and controlled environments to maintain the desired reaction conditions.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-ESBA hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(S)-ESBA hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving chiral recognition and enantioselective processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-ESBA hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects through:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating biochemical pathways to produce desired effects, such as inhibition or activation of certain processes.
Comparison with Similar Compounds
Similar Compounds
®-ESBA hydrochloride: The enantiomer of (S)-ESBA hydrochloride with different chiral properties.
ESBA free base: The non-salt form of the compound with distinct solubility and reactivity.
Other Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct properties and reactivity compared to its enantiomer and other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(4-ethylsulfonylphenyl)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.ClH/c1-2-19(17,18)9-5-3-8(4-6-9)11(14)7-10(13)12(15)16;/h3-6,10H,2,7,13H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRCTCPDBQNEX-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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